N-(1,3-benzothiazol-2-yl)-2,5-dimethoxybenzamide
Description
N-(1,3-Benzothiazol-2-yl)-2,5-dimethoxybenzamide is a benzamide derivative featuring a benzothiazole moiety linked via an amide bond to a 2,5-dimethoxy-substituted benzene ring. While its exact biological activity remains under investigation, structurally related compounds are known for applications in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents . The compound’s molecular formula is inferred as C₁₆H₁₄N₂O₃S (molecular weight ~314.36 g/mol), analogous to its isomer N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide (CAS 312514-87-7, molecular weight 314.359 g/mol) . The positioning of methoxy groups (2,5 vs.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-20-10-7-8-13(21-2)11(9-10)15(19)18-16-17-12-5-3-4-6-14(12)22-16/h3-9H,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUDTTUUUDXUPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)NC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2,5-dimethoxybenzamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate benzoyl chlorides. One common method involves the reaction of 2-amino benzothiazole with 2,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Explored for its potential use in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a role in the inflammatory response. Additionally, the compound can interact with DNA and proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Features
Key Compounds for Comparison :
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Cpd D : (1,3-Benzothiazol-2-yl)carbamoyl(phenyl)methanesulfonic acid
Structural Differences :
- Functional Groups : The N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide contrasts with the amide-linked benzothiazole in the target compound, which may limit metal coordination but improve stability.
Data Table: Comparative Analysis
*Estimated based on molecular formula.
Biological Activity
N-(1,3-benzothiazol-2-yl)-2,5-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anti-tubercular agent. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 404.48 g/mol. The compound features a benzothiazole moiety and methoxy substituents on a benzamide backbone, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 2-aminobenzothiazole with 4-bromo-3,5-dimethoxybenzoyl chloride in the presence of a base like triethylamine. This reaction is usually conducted in dichloromethane under reflux conditions to ensure high yields and purity of the product.
Anti-Tubercular Activity
Research indicates that this compound exhibits notable anti-tubercular effects. Benzothiazole derivatives have been shown to interact with various biological targets, influencing biochemical pathways that contribute to their pharmacological properties. The compound's mechanism involves inhibiting key enzymes or interfering with DNA replication in Mycobacterium tuberculosis, leading to antimicrobial effects .
Antitumor Activity
In addition to its anti-tubercular properties, this compound has been investigated for its potential anticancer activity. Studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and disruption of signaling pathways involved in tumor growth .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals variations in biological activity and mechanisms:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide | Hydroxyl group | Potential anti-cancer properties |
| N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide | Hydroxy substitution at different position | Varying biological activity |
| N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dimethoxybenzamide | Methyl substitution | Different pharmacological profile |
The unique substitution pattern in this compound enhances its stability and efficacy compared to other derivatives.
Case Studies and Research Findings
- Antitumor Evaluation : A study evaluated the anticancer potential of various benzothiazole derivatives using 2D and 3D cell culture methods on human lung cancer cell lines (A549, HCC827, NCI-H358). Results indicated that compounds similar to this compound showed significant cytotoxicity and reduced cell proliferation rates .
- Antimicrobial Testing : In antimicrobial assays against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, derivatives demonstrated promising antibacterial activity. The compound's efficacy was evaluated using broth microdilution methods according to CLSI guidelines.
This compound likely exerts its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival.
- DNA Interaction : It has been shown to bind within the minor groove of AT-DNA, affecting replication processes.
- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways leading to cell death.
Q & A
Q. What are the established synthetic routes for N-(1,3-benzothiazol-2-yl)-2,5-dimethoxybenzamide?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the benzothiazole ring via condensation of 2-aminobenzothiazole derivatives with appropriate carbonyl precursors under reflux conditions .
- Step 2 : Introduction of the 2,5-dimethoxybenzamide moiety through amide coupling. Common reagents include benzoyl chlorides (e.g., 2,5-dimethoxybenzoyl chloride) in pyridine or dichloromethane, with reaction times ranging from 12–24 hours .
- Purification : Recrystallization (using methanol or ethanol) or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .
Key Considerations : Use inert atmospheres (N₂/Ar) to prevent oxidation and controlled temperatures (0–25°C) to minimize side reactions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the benzothiazole and benzamide moieties. Key signals include aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ 3.7–3.9 ppm) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy groups) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>98% for biological assays) .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ at m/z 397.448) confirms molecular formula .
Q. What initial biological screening assays are recommended to evaluate its bioactivity?
- Cytotoxicity Assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Enzyme Inhibition : Test against targets like PFOR (pyruvate:ferredoxin oxidoreductase) via spectrophotometric methods, as seen in related benzothiazole derivatives .
- Anti-inflammatory Screening : Measure COX-2 or TNF-α inhibition in macrophage models (e.g., RAW 264.7 cells) .
Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can crystallographic data (e.g., hydrogen bonding networks) inform the compound's stability and reactivity?
- Structure Determination : Use SHELXL (via X-ray diffraction) to resolve hydrogen bonding patterns. For example, N–H⋯N interactions between the benzothiazole and amide groups stabilize dimer formation .
- Stability Analysis : Intermolecular interactions (e.g., C–H⋯O/F bonds) in the crystal lattice correlate with thermal stability (assessed via DSC/TGA) .
- Reactivity Insights : Electron density maps reveal steric hindrance at the benzothiazole C2 position, guiding derivatization strategies .
Q. What strategies are employed to analyze contradictory bioactivity data across different studies?
- Assay Optimization : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time .
- Metabolic Stability : Test hepatic microsome stability (e.g., rat/human liver microsomes) to rule out rapid degradation .
- Stereochemical Purity : Use chiral HPLC to verify enantiomeric excess, as impurities may antagonize bioactivity .
Case Study : Discrepancies in IC₅₀ values for similar compounds were resolved by confirming >99% purity via LC-MS and replicating assays under standardized conditions .
Q. What computational methods are suitable for predicting its interactions with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., PFOR). Key parameters include grid boxes centered on active sites and Lamarckian genetic algorithms .
- MD Simulations : GROMACS or AMBER assess binding stability (50–100 ns trajectories) and identify critical residues (e.g., Arg/Lys for ionic interactions) .
- QSAR Models : Build 2D/3D-QSAR using IC₅₀ data from analogs to prioritize substituents (e.g., electron-withdrawing groups at C5 enhance activity) .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
- Substituent Variation : Compare analogs with halogens (Cl/F), alkyl chains, or methoxy groups at positions 2, 5, and 6 on the benzamide ring. For example, 5-chloro derivatives show 3-fold higher cytotoxicity than methoxy analogs .
- Bioisosteric Replacement : Replace benzothiazole with thiadiazole to modulate solubility (logP reduction from 3.2 to 2.8) .
- Data Compilation : Tabulate IC₅₀, logP, and solubility (see example below) to identify trends:
| Substituent Position | IC₅₀ (μM) | logP | Solubility (µg/mL) |
|---|---|---|---|
| 5-OCH₃ | 12.3 | 2.9 | 45 |
| 5-Cl | 4.1 | 3.4 | 28 |
| 5-NO₂ | 8.7 | 2.7 | 62 |
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Reaction Scalability : Transition from batch to continuous flow systems for amide coupling (residence time: 30–60 min, 50°C) to improve yield (from 65% to 85%) .
- Purification : Replace column chromatography with fractional crystallization (ethanol/water mixtures) to reduce costs .
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
